molecular formula C6H3Br2FO2S B15088177 2,5-Dibromobenzenesulfonyl fluoride CAS No. 1092278-47-1

2,5-Dibromobenzenesulfonyl fluoride

Cat. No.: B15088177
CAS No.: 1092278-47-1
M. Wt: 317.96 g/mol
InChI Key: RSDRPBUYUKBWGY-UHFFFAOYSA-N
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Description

2,5-Dibromobenzenesulfonyl fluoride is an organic compound with the molecular formula C6H3Br2FO2S and a molecular weight of 317.96 g/mol . It is a sulfonyl fluoride derivative, characterized by the presence of two bromine atoms and a sulfonyl fluoride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromobenzenesulfonyl fluoride typically involves the bromination of benzenesulfonyl fluoride. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 5 positions of the benzene ring. The reaction conditions often include the use of bromine as the brominating agent and a suitable solvent such as acetic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and other reagents to ensure safety and efficiency. The product is then purified through crystallization or distillation to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromobenzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,5-Dibromobenzenesulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification or inhibition of their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluorobenzenesulfonyl fluoride
  • 2-Bromobenzenesulfonyl fluoride
  • 2-Chlorobenzenesulfonyl fluoride
  • 4-Methoxybenzenesulfonyl fluoride
  • 2-Naphthalenesulfonyl fluoride

Uniqueness

2,5-Dibromobenzenesulfonyl fluoride is unique due to the presence of two bromine atoms, which enhance its reactivity and allow for selective substitution reactions. This makes it a valuable reagent in organic synthesis and click chemistry applications .

Properties

IUPAC Name

2,5-dibromobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2FO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDRPBUYUKBWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092278-47-1
Record name 1092278-47-1
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